



In-Depth Technical Guide: 1,1,1-Trichloropentafluoropropane

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Compound of Interest

Compound Name: 1,1,1-Trichloropentafluoropropane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloropentafluoropropane, also known by its ASHRAE designation R-215cb or as CFC-215cb, is a chlorofluorocarbon (CFC). Its chemical formula is C3Cl3F5, and its IUPAC name is 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane. As a fully halogenated chlorofluorocarbon, it has historically been used in applications typical for this class of compounds, such as refrigerants and blowing agents. However, due to their significant ozone-depleting potential, the production and use of CFCs have been phased out under the Montreal Protocol.

This guide provides a technical overview of **1,1,1-Trichloropentafluoropropane**, including its chemical structure, properties, and a representative synthesis protocol. It is important to note that due to its classification as a CFC and subsequent production phase-out, detailed experimental data and applications in modern research, particularly in drug development, are limited.

Chemical Structure and Identification

The structure of **1,1,1-Trichloropentafluoropropane** consists of a three-carbon propane backbone where one terminal carbon is bonded to three chlorine atoms and the other two carbons are fully substituted with fluorine atoms.



CAS Number: 4259-43-2[1][2]

• Molecular Formula: C3Cl3F5

• IUPAC Name: 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane

Synonyms: CFC-215cb, R-215cb, Freon 215[2]

SMILES: C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F[2]

Physicochemical Properties

Quantitative experimental data for **1,1,1-Trichloropentafluoropropane** is scarce in publicly available literature. The table below includes computed properties and experimental data for isomeric or structurally related compounds to provide an estimate.

Property	Value	Notes
Molecular Weight	237.38 g/mol	Calculated
Boiling Point	No specific data available	For the isomer 1-chloro- 1,1,3,3,3-pentafluoropropane (CAS 460-92-4), the boiling point is 28°C.
Melting Point	No specific data available	For the isomer 1-chloro- 1,1,3,3,3-pentafluoropropane (CAS 460-92-4), the melting point is -107°C.
Density	No specific data available	
Vapor Pressure	No specific data available	_

Synthesis of Halogenated Propanes: A General Experimental Protocol

A specific experimental protocol for the synthesis of **1,1,1-Trichloropentafluoropropane** is not readily available. However, a general method for the fluorination and chlorofluorination of a

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propane precursor (in this case, CFC-1213xa) is detailed below. This process is indicative of the industrial synthesis of mixed halogenated alkanes.

Objective: To synthesize a chlorofluoropropane derivative via catalytic fluorination and chlorofluorination.

Materials:

- Pelletized copper-substituted α-chromium oxide catalyst
- Nitrogen (N2) gas
- Hydrogen fluoride (HF)
- Chlorine (Cl2)
- CFC-1213xa (precursor)
- Inconel or Monel nickel alloy reactor tube
- Fluidized sand bath
- Vaporizer
- Gas chromatograph (GC) for analysis

Procedure:

- Catalyst Activation:
 - A weighed quantity of the pelletized catalyst is placed in the reactor tube.
 - The reactor is heated from 50°C to 175°C in a continuous flow of nitrogen (50 cc/min) over approximately one hour.
 - Hydrogen fluoride gas is then introduced into the reactor at a flow rate of 50 cc/min.
 - After 0.5 to 2 hours, the nitrogen flow is reduced to 20 cc/min, and the HF flow is increased to 80 cc/min for about one hour.



- The reactor temperature is then gradually increased to 400°C over 3 to 5 hours to fully activate the catalyst.
- After activation, the HF flow is stopped, and the reactor is cooled to the desired reaction temperature (e.g., 300°C) under a nitrogen flow.

Chlorofluorination Reaction:

- The precursor, CFC-1213xa, is fed from a pump to a vaporizer maintained at approximately 118°C.
- The vaporized precursor is combined with hydrogen fluoride and chlorine gas in a Monel nickel alloy tube packed with Monel turnings to ensure proper mixing.
- The typical molar ratio of HF/precursor/chlorine is 20:1:4.
- The reactant mixture is then passed through the heated reactor containing the activated catalyst.
- The contact time is typically maintained for 5 to 30 seconds.
- The reaction is conducted at atmospheric pressure.

Product Analysis:

 The product stream exiting the reactor is analyzed by gas chromatography (GC) to determine the composition and yield of the various halogenated propane products.

Applications in Research and Drug Development

Despite a thorough review of scientific literature, there is no evidence to suggest that **1,1,1- Trichloropentafluoropropane** has any significant application in modern chemical research, organic synthesis, or drug development. Its chemical inertness and the presence of strong carbon-halogen bonds make it generally unsuitable as a reactive intermediate or building block in pharmaceutical synthesis.

The primary historical applications were limited to its use as a refrigerant and blowing agent, leveraging its thermodynamic properties. The focus of the scientific community has since

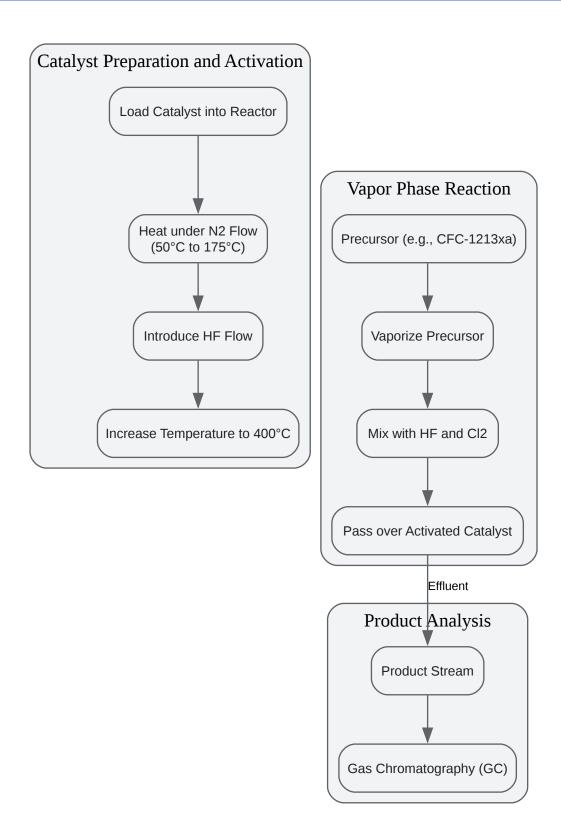


shifted away from CFCs due to their environmental impact, and therefore, research into new applications for these compounds is virtually non-existent.

Visualizations Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of chlorofluoropropanes.





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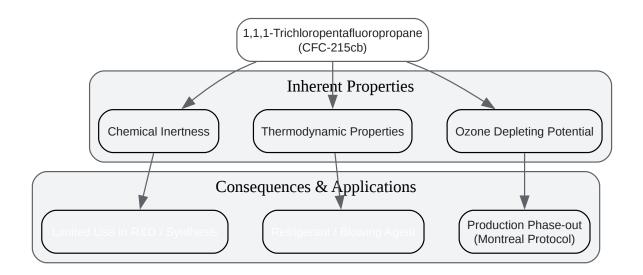
A generalized workflow for the synthesis of chlorofluoropropanes.



Logical Relationships of 1,1,1-Trichloropentafluoropropane

This diagram shows the relationship between the chemical nature of 1,1,1-

Trichloropentafluoropropane, its properties, and its resulting applications and environmental impact.



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References

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